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molecular formula C11H13NO3 B8775990 Carbamic acid, 4-methoxyphenyl-, allyl ester

Carbamic acid, 4-methoxyphenyl-, allyl ester

Cat. No. B8775990
M. Wt: 207.23 g/mol
InChI Key: WURKYQQUDFMENC-UHFFFAOYSA-N
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Patent
US05621084

Procedure details

Tetrakis(triphenylphosphine)palladium (30.3 mg, 26.2 μmol) was added to a methylene chloride solution (3.7 ml) of p-toluenesulfinic acid (64.3 mg, 0.411 mmol) and allyl N-(p-methoxyphenyl)carbamate (77.6 mg, 0.374 mmol) prepared in Preparation 7. The reaction mixture was stirred for 40 minutes at room temperature. The reaction solution was subjected to a silica gel chromatography to obtain p-anisidine (36.3 mg) with a yield of 79%.
Quantity
64.3 mg
Type
reactant
Reaction Step One
Quantity
77.6 mg
Type
reactant
Reaction Step One
Quantity
30.3 mg
Type
catalyst
Reaction Step One
Quantity
3.7 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)=O)=CC=1.[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([NH:19]C(=O)OCC=C)=[CH:15][CH:14]=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(Cl)Cl>[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][CH:14]=1 |^1:29,31,50,69|

Inputs

Step One
Name
Quantity
64.3 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)O)C
Name
Quantity
77.6 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)NC(OCC=C)=O
Name
Quantity
30.3 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
3.7 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 40 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in Preparation 7

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 36.3 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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